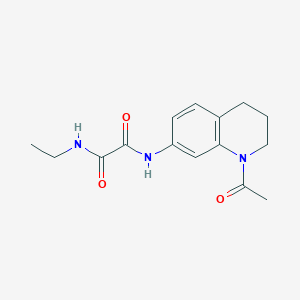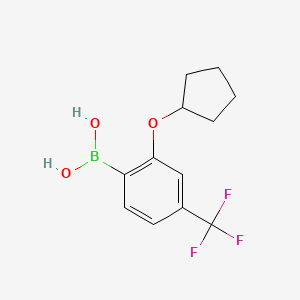![molecular formula C11H9NO2 B2858264 2-[4]Pyridyloxy-phenol CAS No. 4979-03-7](/img/structure/B2858264.png)
2-[4]Pyridyloxy-phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-4Pyridyloxy-phenol is an organic compound that features a phenol group bonded to a pyridine ring through an oxygen atom
作用机制
Target of Action
The primary targets of 2-4Pyridyloxy-phenol is a part of, often exhibit their pharmacological actions through their free radical scavenging and metal chelating properties. They also have effects on cell signaling pathways and gene expression .
Mode of Action
The mode of action of 2-4Phenolic compounds, in general, are known to act mainly through their free radical scavenging and metal chelating properties . They also have effects on cell signaling pathways and gene expression .
Biochemical Pathways
The specific biochemical pathways affected by 2-4These include activation of antioxidant response using the Nrf2 (nuclear erythroid factor 2), inhibition of cyclooxygenase 2 (COX-2) and cytokines with the help of NF-kB (nuclear factor-kappa B), modulation of cell survival or apoptosis, and enhanced activity of biological antioxidants and antioxidant enzymes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-4Phenolic compounds are known to have low oral bioavailability as they are extensively metabolized by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota .
Result of Action
The specific molecular and cellular effects of 2-4The free radical scavenging and antioxidant activities of phenolic compounds depend on the arrangement of functional groups about the nuclear structure .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-4It is known that environmental factors can highly influence the toxicity of phenolic compounds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-4Pyridyloxy-phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chloropyridine with phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of 2-4Pyridyloxy-phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product.
Types of Reactions:
Oxidation: 2-Pyridyloxy-phenol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of 2-Pyridyloxy-phenol can yield hydroquinones. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The phenol group in 2-Pyridyloxy-phenol makes it reactive towards electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common substitution reactions it undergoes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives of 2-Pyridyloxy-phenol.
科学研究应用
2-4Pyridyloxy-phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
相似化合物的比较
Phenol: A simpler compound with a hydroxyl group directly attached to a benzene ring.
4-Hydroxy-pyridine: A compound with a hydroxyl group attached to a pyridine ring.
2-Phenoxy-pyridine: A compound with a phenoxy group attached to a pyridine ring.
Comparison: 2-4Pyridyloxy-phenol is unique due to the presence of both a phenol and a pyridine ring, which imparts distinct chemical and physical properties. Compared to phenol, it has enhanced reactivity towards electrophiles due to the electron-withdrawing nature of the pyridine ring. Compared to 4-hydroxy-pyridine, it has increased stability and potential for coordination with metal ions. Compared to 2-phenoxy-pyridine, it has a higher propensity for hydrogen bonding and electron donation.
属性
IUPAC Name |
2-pyridin-4-yloxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-10-3-1-2-4-11(10)14-9-5-7-12-8-6-9/h1-8,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGOXQVQMKMUAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4979-03-7 |
Source


|
| Record name | 2-(pyridin-4-yloxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2858182.png)
![2-[(5-Bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B2858186.png)
![Dimethyl 5-(4-methylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2858187.png)
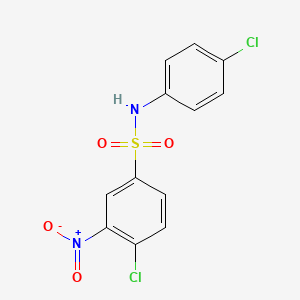
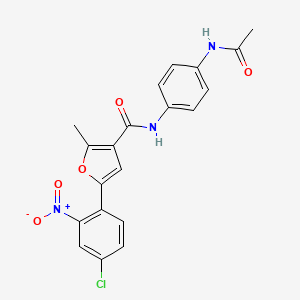
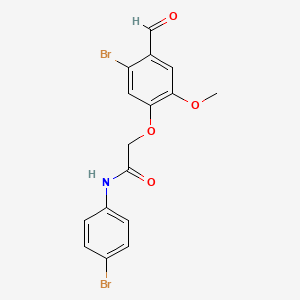
![methyl 2-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2858195.png)
![3-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2858196.png)
![3-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2858198.png)
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2858199.png)
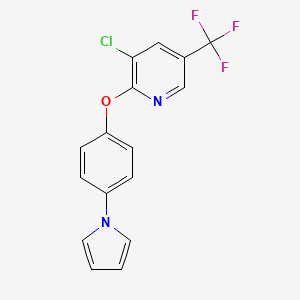
![N-Spiro[3,4-dihydrochromene-2,3'-oxolane]-4-ylprop-2-enamide](/img/structure/B2858202.png)
